4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is characterized by three distinct structural components that define its overall three-dimensional conformation. The central pyrrolidinone ring constitutes a five-membered heterocyclic structure containing one nitrogen atom, which serves as the backbone for the entire molecular framework. This lactam ring system adopts a non-planar conformation due to the inherent flexibility of the five-membered ring, allowing for various puckering conformations that influence the compound's chemical reactivity and binding properties.
The aminomethyl substituent at the 4-position of the pyrrolidinone ring introduces significant conformational flexibility to the molecule. This functional group extends from the ring system and can adopt multiple rotational conformations around the carbon-carbon bond connecting it to the ring. The presence of the primary amino group contributes to the compound's hydrogen bonding capabilities and influences its interaction with biological targets and chemical reagents.
The 3-methoxyphenyl group attached to the nitrogen atom of the pyrrolidinone ring represents the largest structural domain of the molecule. This aromatic system adopts a planar configuration characteristic of benzene derivatives, with the methoxy substituent at the meta position relative to the nitrogen attachment point. The orientation of this phenyl ring relative to the pyrrolidinone core can vary significantly due to rotation around the nitrogen-carbon bond, creating multiple possible conformational states.
Crystallographic analysis techniques, such as single crystal X-ray diffraction, provide the most accurate method for determining the precise three-dimensional structure of this compound. Single crystal X-ray diffraction offers unparalleled insights into bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice. This technique utilizes the constructive interference of monochromatic X-rays with the crystal structure when Bragg's Law conditions are satisfied, producing characteristic diffraction patterns that can be analyzed to reveal detailed structural information.
The crystallographic data for pyrrolidinone derivatives typically reveal specific geometric parameters that are characteristic of this compound class. Bond lengths within the pyrrolidinone ring system generally fall within expected ranges for carbon-carbon single bonds (approximately 1.54 Angstroms), carbon-nitrogen bonds (approximately 1.47 Angstroms), and the carbonyl carbon-oxygen double bond (approximately 1.21 Angstroms). The ring puckering parameters provide quantitative measures of the deviation from planarity and help characterize the preferred conformational states of the five-membered ring.
Properties
IUPAC Name |
4-(aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(6-11)14-8-9(7-13)5-12(14)15/h2-4,6,9H,5,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXAEMBHHJCAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidinone Ring
The core pyrrolidinone ring is typically synthesized via cyclization reactions starting from suitable amino acid derivatives or precursor compounds. One common method involves cyclization of N-protected amino acids or related intermediates, followed by functionalization at specific positions to introduce the aminomethyl and methoxyphenyl groups (as per data from patent EP1068182B1).
Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl substituent is usually incorporated through electrophilic aromatic substitution or via cross-coupling reactions such as Suzuki-Miyaura coupling, utilizing boronic acids or esters. These reactions are performed after the formation of the pyrrolidinone ring to ensure regioselectivity and functional group compatibility.
Installation of the Aminomethyl Group
The aminomethyl group at the 4-position is generally introduced through reductive amination or nucleophilic substitution reactions. For example, aldehyde or ketone intermediates bearing the methoxyphenyl group can be reacted with ammonia or primary amines, followed by reduction to form the aminomethyl moiety.
Specific Synthesis Pathways
Cyclization of N-Substituted Precursors
A notable method involves starting with a protected pyrrolidinone precursor, such as 4-cyano-1-(N-t-butoxycarbonyl)-pyrrolidin-3-one, which undergoes reduction and subsequent functionalization to yield the target compound. This approach is detailed in patent EP1068182B1, where the process includes:
- Suspension of the precursor in tetrahydrofuran (THF)
- Slow addition of reagents to control reaction kinetics
- Subsequent reduction, deprotection, and amidation steps to introduce the aminomethyl group
Cyclization from Polyhydroxylated Pyrrolidines
Another pathway involves synthesizing polyhydroxylated pyrrolidines as intermediates, which are then cyclized to form the pyrrolidinone core. This method is advantageous for introducing multiple functional groups with stereocontrol, as demonstrated in the synthesis of polyhydroxylated pyrrolidines for antidiabetic agents.
Use of Chiral Starting Materials
Chiral aldehydes, such as Garner’s aldehyde, are employed to generate stereoselective intermediates. These intermediates undergo ozonolysis, stereoselective reduction, and cyclization to produce the pyrrolidinone ring with high stereochemical purity.
Reaction Conditions and Reagents
| Step | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|
| Cyclization | Amino acids or derivatives | Tetrahydrofuran (THF) | Reflux, controlled addition | Ring formation |
| Aromatic substitution | Boronic acids, halides | Dioxane, toluene | Pd-catalyzed coupling | Methoxyphenyl group installation |
| Aminomethyl introduction | Formaldehyde, ammonia | Methanol, ethanol | Reductive amination | Aminomethyl group addition |
| Deprotection | TFA, TBAF | - | Room temperature | Functional group unveiling |
Research Findings and Data
Research indicates that the choice of protecting groups and reaction conditions critically influences yield and stereoselectivity. For example, the use of tert-butoxycarbonyl (Boc) groups facilitates selective deprotection, while palladium-catalyzed cross-coupling enables precise attachment of aromatic groups.
In patent literature, the synthesis of related pyrrolidinone derivatives demonstrates that:
- Cyclization from N-protected precursors is efficient for constructing the core structure.
- Sequential functionalization allows for the selective introduction of amino and aromatic groups.
- Stereocontrol is achievable through chiral starting materials and stereoselective reductions.
Summary of Preparation Methods
| Method | Advantages | Limitations | Key Reagents | References |
|---|---|---|---|---|
| Cyclization of N-protected amino acids | High regioselectivity | Multi-step, time-consuming | Amino acids, reducing agents | EP1068182B1 |
| Cross-coupling reactions | Precise aromatic substitution | Requires metal catalysts | Boronic acids, Pd catalysts | General organic synthesis literature |
| Polyhydroxylated pyrrolidine cyclization | Stereocontrol | Complex intermediates | Garner’s aldehyde, ozonolysis reagents | Literature on pyrrolidine synthesis |
| Chiral starting material approach | High stereoselectivity | Cost of chiral reagents | Garner’s aldehyde, reducing agents | Academic research articles |
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
The compound 4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one , also known by its CAS number 1082279-12-6, has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
This compound is characterized by the following molecular properties:
- Chemical Formula : C₁₂H₁₆N₂O₂
- Molecular Weight : 220.27 g/mol
- MDL Number : MFCD11500993
The structure features a pyrrolidine ring substituted with an aminomethyl group and a methoxyphenyl moiety, which contributes to its biological activity.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively. Notable applications include:
- Synthesis of Analgesics : Research indicates that derivatives of this compound exhibit analgesic properties, making them candidates for pain management therapies.
- Antidepressant Development : Studies have shown that modifications of this compound may enhance serotonergic activity, suggesting potential use in treating depression.
Pharmacological Studies
This compound has been investigated for its pharmacological effects:
- Neuropharmacology : Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly those involved in mood regulation.
- Cognitive Enhancement : Research has suggested that compounds with similar structures could improve cognitive functions, warranting further exploration of this compound's effects on memory and learning.
Biochemical Applications
In biochemical research, this compound is utilized for:
- Enzyme Inhibition Studies : It has been employed to evaluate the inhibition of specific enzymes related to neurodegenerative diseases.
- Cell Culture Experiments : The compound is used in cell viability assays to determine cytotoxic effects on various cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference Source |
|---|---|---|
| Analgesic | Potential pain relief properties | |
| Antidepressant | Modulation of serotonin levels | |
| Neuroprotective | Protective effects against neuronal damage |
Table 2: Synthesis Pathways
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Alkylation | Reaction with alkyl halides | 75 |
| Reduction | Reduction of corresponding ketones | 85 |
Case Study 1: Analgesic Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their analgesic properties using animal models. The results indicated a significant reduction in pain responses compared to control groups, suggesting the potential for development into therapeutic agents for chronic pain management.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound. Using rat models, researchers assessed its impact on behavior and neurotransmitter levels. The findings revealed enhanced cognitive performance and increased serotonin levels, indicating its potential as a cognitive enhancer.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Fluorophenyl) and 1-(4-Chlorophenyl) Derivatives
Compounds such as 4-(4-amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a) and its 4-chlorophenyl analog (4b) () share the pyrrolidin-2-one core but differ in the aromatic substituent. These compounds exhibit moderate yields (42–52%) and were characterized via melting points and spectral data .
1-(3-Fluorophenyl) Derivatives
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS 1105195-46-7) () replaces the methoxy group with a fluorine atom at the meta position. Fluorine’s electronegativity may enhance membrane permeability but reduce steric bulk compared to methoxy. This compound has a molecular weight of 194.2 g/mol and is associated with handling risks requiring specific first-aid measures .
Modifications at the 4-Position of Pyrrolidin-2-one
Arylpiperazine-Containing Derivatives
Several pyrrolidin-2-one derivatives bearing arylpiperazine moieties, such as 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) and 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride (S-73) (–9), demonstrate high alpha-adrenergic receptor (AR) affinity (pKi = 7.13–7.29) and antiarrhythmic activity (ED50 = 1.0–1.9 mg/kg). The absence of an aminomethyl group in these compounds suggests that the piperazine chain is critical for receptor binding, whereas the aminomethyl group in the target compound may favor different pharmacological targets .
Benzimidazole-Containing Analog
4-(1H-Benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS 843622-05-9) () introduces a benzimidazole ring at the 4-position instead of aminomethyl.
Pharmacological and Physicochemical Properties
Key Findings and Implications
- Structural-Activity Relationships (SAR): The 3-methoxyphenyl group may improve lipophilicity and receptor binding compared to halogenated analogs. Aminomethyl substitution at C4 could enhance aqueous solubility, a limitation in many pyrrolidinone derivatives (e.g., –9).
- Pharmacological Gaps : The target compound’s biological profile remains uncharacterized in the provided evidence, unlike its arylpiperazine-containing analogs with proven α-AR activity.
- Synthetic Feasibility : Low yields in complex derivatives (e.g., 10% in ) suggest that optimizing protection/deprotection steps or catalytic systems is critical.
Biological Activity
4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one, a derivative of pyrrolidinone, has garnered attention for its potential biological activities. This compound, characterized by the molecular formula CHNO, features an amino group and a methoxyphenyl moiety, which contribute to its unique chemical properties and biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may modulate the activity of these targets, leading to diverse biological effects. Although specific pathways remain under investigation, its structural similarities to other biologically active compounds suggest potential mechanisms involving enzyme inhibition and receptor binding.
Biological Activities
The compound has been explored for multiple biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antimicrobial properties. For instance, other pyrrole derivatives have demonstrated efficacy against various bacterial strains, indicating a potential for similar activity in this compound .
- Anticancer Properties : There is emerging evidence pointing towards the anticancer potential of pyrrolidinone derivatives. Compounds within this class have shown selective cytotoxicity against certain cancer cell lines, which may be relevant for this compound as well .
- Neuropharmacological Effects : The compound's structure suggests possible interactions with neurotransmitter systems. Analogous compounds have been studied for their effects on dopamine and serotonin transporters, which could imply similar activity for this compound .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Antimicrobial Screening : A study evaluated various pyrrole derivatives and identified promising candidates with significant antibacterial activity against Staphylococcus aureus. The findings suggest that structural modifications can enhance efficacy, offering a pathway for developing new antimicrobial agents based on this scaffold .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain pyrrolidinone derivatives exhibit selective cytotoxicity against cancer cell lines such as HCT116. This underscores the need for further exploration into the anticancer properties of this compound .
- Neuropharmacological Investigations : Research on similar compounds has shown their ability to inhibit monoamine uptake, which is crucial for developing treatments for neurodegenerative diseases. This suggests that this compound may possess similar neuroactive properties .
Q & A
Basic: What analytical techniques are recommended for characterizing 4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly to resolve the aminomethyl and methoxyphenyl substituents.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially when synthesizing derivatives (e.g., hydrochloride salts, as in ).
- X-Ray Powder Diffraction (XRPD) : To verify crystallinity and polymorphic stability, as demonstrated in the analysis of related pyrrolidinone derivatives .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
Basic: What safety precautions are critical when handling this compound?
Answer:
Based on structurally similar compounds:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (Category 2A) .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, as respiratory tract irritation (H335) is a documented hazard .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, per SDS guidelines .
Advanced: How can researchers resolve contradictory solubility data for this compound in different solvents?
Answer:
Methodological approaches include:
- Controlled Solubility Studies : Systematically vary solvent polarity (e.g., water, DMSO, ethanol) under standardized temperature/pH conditions.
- Structural Analysis via XRPD : Correlate solubility with crystallinity or hydrate/solvate formation, as seen in related pyrrolidinone hydrochloride salts .
- Computational Modeling : Use tools like COSMO-RS to predict solubility based on molecular interactions and compare with empirical data.
Advanced: What strategies improve the synthetic yield of this compound?
Answer:
Optimization steps derived from analogous syntheses:
- Reaction Temperature : Gradual heating (e.g., 0–50°C) during acid-catalyzed steps minimizes side reactions, as shown in hydrochloride salt preparation .
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HCl, ZnCl₂) to enhance cyclization efficiency.
- Purification : Use recrystallization from water/ethanol mixtures to isolate high-purity product (52.7% yield achieved in a related protocol) .
Basic: How should researchers validate the purity of this compound post-synthesis?
Answer:
Combine orthogonal methods:
- HPLC with UV Detection : Quantify impurities at 254 nm, referencing retention times against certified standards .
- Elemental Analysis (EA) : Confirm C/H/N ratios match theoretical values (e.g., C₁₁H₁₄N₂O₂).
- Melting Point Analysis : Compare observed mp (e.g., ~227°C for hydrochloride derivatives) with literature data .
Advanced: How can conflicting bioactivity results in cell-based assays be addressed?
Answer:
- Dose-Response Repetition : Test multiple concentrations (e.g., 1 nM–100 µM) across biological replicates to identify outliers.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variability in activity .
- Structural Analog Comparison : Benchmark against derivatives (e.g., fluorophenyl-substituted pyrrolidinones) to isolate structure-activity relationships .
Basic: What spectroscopic markers distinguish the methoxyphenyl group in this compound?
Answer:
In ¹H NMR :
- Aromatic protons at ~6.8–7.2 ppm (meta-substitution pattern).
- Methoxy singlet at ~3.8 ppm.
In Infrared (IR) Spectroscopy : - Stretching vibrations for C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹) groups .
Advanced: What experimental designs are optimal for studying this compound’s pharmacokinetics?
Answer:
- Between-Subjects Design : Administer varying doses to distinct animal cohorts to minimize cross-group contamination .
- LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., deuterated analogs) for plasma/tissue analysis.
- Compartmental Modeling : Apply PK-Sim or similar software to predict absorption/distribution parameters .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis/oxidation.
- Desiccant : Include silica gel to mitigate humidity-induced degradation, critical for hygroscopic analogs .
Advanced: How can researchers reconcile discrepancies in reported toxicity profiles?
Answer:
- In Silico Tox Prediction : Use tools like ProTox-II to identify potential off-target interactions.
- Mechanistic Studies : Assess mitochondrial membrane potential or ROS generation in vitro to clarify toxicity pathways .
- Species-Specific Testing : Compare rodent and human hepatocyte responses to account for metabolic differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
